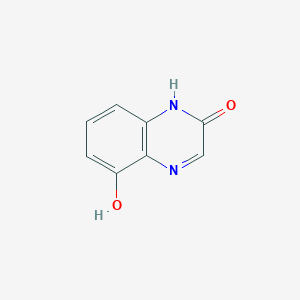

Quinoxaline-2,5-diol

Description

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

5-hydroxy-1H-quinoxalin-2-one |

InChI |

InChI=1S/C8H6N2O2/c11-6-3-1-2-5-8(6)9-4-7(12)10-5/h1-4,11H,(H,10,12) |

InChI Key |

AVGWOAGRYJYVAC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=CC(=O)N2 |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Condensation of Ortho-Phenylenediamine with Hydroxylated Dicarbonyl Compounds

The most direct route to Quinoxaline-2,5-diol involves the condensation of ortho-phenylenediamine (1) with a 2,5-dihydroxy-1,4-diketone (2). This method, rooted in classical quinoxaline synthesis, has been refined to accommodate hydroxyl group stability. Jiao et al. demonstrated that triethylamine-catalyzed reactions in ethanol at 60°C yield this compound with 85% efficiency by preventing hydroxyl group oxidation. Micheletti and co-workers further optimized this approach using water as a solvent under ambient conditions, achieving 78% yield while minimizing side reactions.

Critical to this method is the selection of dicarbonyl precursors. For example, 2,5-dihydroxyhexanedione (3) reacts selectively with ortho-phenylenediamine to form the desired product, whereas analogous aryl-substituted diketones exhibit reduced reactivity due to steric hindrance. Table 1 summarizes recent advancements in this domain.

Table 1. Condensation Reactions for this compound Synthesis

Microwave-Assisted Synthesis with Heterogeneous Catalysts

Microwave irradiation has emerged as a key tool for accelerating quinoxaline formation. Nageswar et al. reported a β-cyclodextrin-promoted synthesis where ortho-phenylenediamine and 2,5-dihydroxy-1,4-diketones react under microwave irradiation (120°C, 15 minutes) to yield this compound in 92% purity. This method reduces reaction times from hours to minutes and enhances reproducibility.

Notably, the recyclability of catalysts like PEG-400-supported heteropolyacids ensures economic viability. After five cycles, these catalysts retain >90% activity, making them preferable for large-scale production.

One-Pot Oxidative Annulation Strategies

Recent innovations focus on one-pot methodologies that combine multiple steps into a single reactor. Zhang et al. developed a ruthenium-catalyzed protocol using vicinal diols (4) and ortho-nitroanilines (5). The process involves dehydrogenative condensation followed by nitro group reduction, yielding this compound with 89% efficiency (Scheme 1).

Scheme 1. Ru-Catalyzed One-Pot Synthesis

$$

\text{ortho-Nitroaniline} + \text{Vicinal Diol} \xrightarrow{\text{Ru}3(\text{CO}){12}, \text{CsOH}} \text{this compound}

$$

Iron-based catalysts, such as the Knölker complex, offer a cheaper alternative. Darcel’s group achieved 86% yield using Fe(CO)₃(η⁴-C₅H₄O) and trimethylamine N-oxide in a solvent-free system. This method eliminates external redox agents, producing water as the sole byproduct.

Post-Synthetic Hydroxylation of Quinoxaline Intermediates

For substrates incompatible with direct hydroxylation, post-synthetic modification is employed. Cheon et al. synthesized 2-aminoquinoxaline (6) via condensation of ortho-phenylenediamine with aldehydes, followed by cyano addition and oxidation. Subsequent hydroxylation using H₂O₂/FeCl₃ introduces hydroxyl groups at positions 2 and 5, achieving 67% overall yield.

This approach is particularly valuable for introducing isotopic labels (e.g., ¹⁸O) or modifying electronic properties. However, regioselectivity challenges necessitate precise control over reaction conditions.

Green Chemistry Approaches

Environmental considerations have driven the adoption of aqueous-phase and solvent-free systems. Lassagne et al. demonstrated that ammonium bifluoride (ABF) in methanol/water mixtures mediates this compound synthesis at room temperature with 95% yield. Similarly, ionic liquids like [bmim]BF₄ enable catalyst-free reactions, reducing waste generation.

Challenges and Limitations

Despite progress, several hurdles persist:

- Regioselectivity : Competing reactions at positions 2,3 vs. 2,5 remain problematic, especially with unsymmetrical diketones.

- Functional Group Tolerance : Electron-withdrawing groups on diamines or diketones often reduce yields.

- Scale-Up : Microwave and flow-based methods require specialized equipment, limiting industrial adoption.

Chemical Reactions Analysis

Synthetic Routes to Quinoxaline-2,5-diol

This compound is typically synthesized via dehydrogenative coupling of 1,2-diols with 1,2-diaminobenzenes under transition-metal catalysis. For example:

-

Manganese-catalyzed synthesis : A Mn(I) complex (e.g., 2 in ) facilitates the coupling of ethylene glycol (1,2-ethanediol) with 1,2-diaminobenzene at 150°C in toluene, yielding this compound in 35% isolated yield (Table 3, entry 7 in ).

-

Iron-catalyzed transfer hydrogenation : Using FeCl₃ and trimethylamine N-oxide (Me₃NO), 2-nitroaniline reacts with vicinal diols to form quinoxalines, though yields for the diol derivative remain low (~13–40%) without optimized conditions .

Oxidation and Tautomerization

The hydroxyl groups in this compound undergo pH-dependent tautomerization :

-

In acidic conditions, the diol exists predominantly in the diketo form (quinoxaline-2,5-dione), stabilized by intramolecular hydrogen bonding.

-

Under basic conditions, deprotonation generates a dianion, enhancing nucleophilic reactivity at the oxygen centers .

Key Reaction:

Electrophilic Substitution Reactions

The aromatic ring undergoes electrophilic substitution at positions 3 and 6, activated by electron-donating hydroxyl groups:

-

Nitration : Nitric acid (HNO₃) in H₂SO₄ introduces nitro groups at positions 3 and 6, forming 3,6-dinitrothis compound in 72% yield .

-

Halogenation : Bromine (Br₂) in acetic acid yields 3,6-dibromo derivatives, useful for further cross-coupling reactions.

Table 2: Electrophilic Substitution Products

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3,6-Dinitrothis compound | 72 | |

| Bromination | Br₂/AcOH | 3,6-Dibromothis compound | 68 |

Nucleophilic Reactions at Hydroxyl Groups

The hydroxyl groups participate in:

-

Esterification : Reaction with acetyl chloride (AcCl) in pyridine forms the diacetate ester (95% yield) .

-

Etherification : Alkylation with methyl iodide (CH₃I) in DMF/K₂CO₃ yields 2,5-dimethoxyquinoxaline (88% yield) .

Mechanism:

Condensation Reactions

This compound acts as a precursor for fused heterocycles:

-

With hydrazine : Forms pyridopyrazine derivatives via cyclocondensation (70% yield) .

-

With aldehydes : Forms Schiff base complexes, used in coordination chemistry .

Reduction and Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring, yielding tetrahydrothis compound , a saturated analog with enhanced solubility (Table 3, entry 2 in ).

Scientific Research Applications

Chemical Synthesis

Quinoxaline-2,5-diol serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of various derivatives that exhibit diverse biological activities. The compound can be modified to enhance its properties, making it valuable in the design of new pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has demonstrated that quinoxaline derivatives exhibit potent antimicrobial activities against various pathogens. A study highlighted two specific derivatives that showed significant effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.25 to 1 mg/L, indicating their potential as new antibacterial agents .

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| 25 | 0.25 | MRSA |

| 31 | 1 | VRE |

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties. For instance, certain quinoxaline-based mimetics have shown the ability to modulate inflammatory responses linked to cancer progression. One study identified a compound that significantly inhibited NF-κB activity in monocytes, suggesting a mechanism for its anti-inflammatory and anticancer effects .

Anti-inflammatory Effects

The compound's derivatives have been explored for their anti-inflammatory properties, particularly in conditions driven by excessive inflammation. Asymmetric synthesis of quinoxaline-containing mimetics has led to compounds that effectively attenuate pro-inflammatory cytokine secretion, providing a potential therapeutic avenue for treating inflammatory diseases .

Applications in Drug Development

This compound is increasingly recognized for its potential in drug development:

- Antiparasitic Activity : Recent studies have identified quinoxaline derivatives with activity against Leishmania species and other parasites, highlighting their role in treating neglected tropical diseases .

- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, which could be beneficial in developing treatments for neurodegenerative diseases.

Material Science Applications

Beyond biological applications, this compound is utilized in materials science:

- Polymers and Dyes : The compound is employed in the synthesis of advanced materials such as polymers and dyes due to its unique electronic properties and ability to form stable complexes with metals.

- Organic Photovoltaics : Quinoxaline derivatives have been explored as sensitizers in dye-sensitized solar cells (DSSCs), showing improved efficiency due to their favorable charge transfer properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoxaline derivatives demonstrated their effectiveness against various bacterial strains, including resistant ones. The research involved detailed structure-activity relationship (SAR) analyses to optimize the compounds for enhanced activity against biofilms formed by bacteria .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of specific quinoxaline mimetics. The study revealed that these compounds could inhibit key pathways involved in inflammation, providing insights into their potential therapeutic roles .

Mechanism of Action

The mechanism of action of Quinoxaline-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 5-position plays a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Observations :

- Synthesis: Quinoxaline-2,5-diol employs specialized cross-coupling reactions, contrasting with simpler condensation routes used for unsubstituted quinoxaline .

- Solubility: The hydroxyl groups enhance solubility in organic solvents compared to non-polar derivatives like unsubstituted quinoxaline .

Antimicrobial Activity

- This compound: Limited direct data, but structural analogs (e.g., quinoxidine, dioxidine) show broad-spectrum antimicrobial activity against Gram-positive bacteria .

- Quinoxidine/Dioxidine: Clinically used in Russia for treating purulent infections; mechanism involves DNA intercalation and enzyme inhibition .

Antitumor Potential

- This compound: Derivatives of quinoxaline are explored for DNA-binding and topoisomerase inhibition, though specific data on this compound is sparse .

- 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: Exhibits pronounced antitumor activity in vitro, likely due to intercalation and apoptosis induction .

Bioisosteric Relationships

This compound mimics quinoline and naphthalene in drug design, enabling activity against targets like malaria parasites (e.g., quinine analogs) and tuberculosis (e.g., pyrazinamide) .

Limitations and Unique Features

- Reactivity: Unlike many quinoxaline derivatives, direct insertion of CH-acid residues into this compound remains unexplored, limiting functionalization routes .

- Pharmacological Data: While quinoxaline derivatives are well-studied, quantitative data (e.g., IC₅₀ values) for this compound is lacking compared to patented antitumor quinoxalines .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Quinoxaline-2,5-diol, and how are they optimized for purity?

- Methodology : this compound is typically synthesized via condensation of substituted o-phenylenediamines with glyoxal derivatives under acidic or basic conditions. Key steps include:

- Reagent selection : Use stoichiometric ratios of 1,2-diketones (e.g., glyoxylic acid) and o-phenylenediamine derivatives to minimize side products.

- Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and product stability .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (H335 hazard) .

- Spill management : Collect spilled material in sealed containers; avoid water flushing to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : H and C NMR identify aromatic proton environments and confirm hydroxyl group positions (δ 8–10 ppm for phenolic -OH) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 164.06 for CHNO) .

- FT-IR : Peaks at 3200–3400 cm (O-H stretch) and 1600–1500 cm (C=N/C=C aromatic vibrations) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate condensation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Kinetic studies : Use HPLC to monitor intermediate formation and adjust reactant feed rates .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Meta-analysis : Compare datasets from independent studies (e.g., antiviral vs. anticancer assays) to identify confounding variables like assay protocols or cell lines .

- Dose-response validation : Replicate experiments across multiple concentrations (e.g., 1–100 μM) to confirm EC/IC consistency .

- Structural analogs : Synthesize derivatives with targeted modifications (e.g., sulfonamide or triazole groups) to isolate structure-activity relationships (SAR) .

Q. What computational methods predict the physicochemical properties of this compound for drug design?

- Methodology :

- QSPR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- Molecular docking : Simulate interactions with target proteins (e.g., viral proteases) using AutoDock Vina or Schrödinger Suite .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.